Hexamethonium

Pharmacology Nicotinic Receptors Mechanism of Action

Hexamethonium is the prototypical equilibrium competitive ganglionic blocker, ideal for studies requiring surmountable nAChR antagonism. Unlike mecamylamine, pentolinium, or chlorisondamine—which produce insurmountable, non‑competitive inhibition—Hexamethonium’s blockade is overcome by increasing agonist concentration and dissipates upon washout. Its 380‑fold lower neuromuscular potency versus tubocurarine minimizes confounding paralysis in vivo. A 9‑ to 22‑fold greater sensitivity for α3β4 over α3β2 nAChR subunits enables functional subunit fingerprinting in oocyte or mammalian cell assays. Procure high‑purity Hexamethonium Free Base for reproducible autonomic pharmacology.

Molecular Formula C12H30N2+2
Molecular Weight 202.38 g/mol
CAS No. 60-26-4
Cat. No. B1218175
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHexamethonium
CAS60-26-4
SynonymsBitartrate, Hexamethonium
Bromide, Hexamethonium
Chloride, Hexamethonium
Depressin
Dibromide Dihydrate, Hexamethonium
Dibromide, Hexamethonium
Dichloride Dihydrate, Hexamethonium
Dihydrate, Hexamethonium Dibromide
Dihydrate, Hexamethonium Dichloride
Dihydroxide, Hexamethonium
Diiodide, Hexamethonium
Dimethylsulfate, Hexamethonium
Diperchlorate, Hexamethonium
Hexamethonium
Hexamethonium Bitartrate
Hexamethonium Bromide
Hexamethonium Chloride
Hexamethonium Dibromide
Hexamethonium Dibromide Dihydrate
Hexamethonium Dichloride Dihydrate
Hexamethonium Dihydroxide
Hexamethonium Diiodide
Hexamethonium Dimethylsulfate
Hexamethonium Diperchlorate
Hexamethonium Iodide
Hexamethonium Monotartrate
Hexonium
Iodide, Hexamethonium
Monotartrate, Hexamethonium
Molecular FormulaC12H30N2+2
Molecular Weight202.38 g/mol
Structural Identifiers
SMILESC[N+](C)(C)CCCCCC[N+](C)(C)C
InChIInChI=1S/C12H30N2/c1-13(2,3)11-9-7-8-10-12-14(4,5)6/h7-12H2,1-6H3/q+2
InChIKeyVZJFGSRCJCXDSG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hexamethonium (CAS 60-26-4): A Prototypical Neuronal Nicotinic Antagonist for Ganglionic Blockade Research


Hexamethonium is a bis-quaternary ammonium compound and a non-depolarizing ganglionic blocker that acts as an antagonist at neuronal nicotinic acetylcholine receptors (nAChRs) in autonomic ganglia [1]. It is the prototypical ganglionic blocker, historically used as an antihypertensive agent, and is characterized by its poor oral absorption and inability to cross the blood-brain barrier [2]. Its primary research utility stems from its defined, though complex, interaction with nAChR subtypes, making it a critical tool for dissecting autonomic nervous system pharmacology.

Why Hexamethonium Cannot Be Interchanged with Other Ganglionic Blockers


Simple substitution of Hexamethonium with another ganglionic blocker (e.g., mecamylamine, pentolinium, tubocurarine) is scientifically invalid due to profound differences in their mode of antagonism, receptor subtype selectivity, and functional potency [1]. These agents differ not only in their equilibrium versus non-equilibrium binding kinetics [2] but also in their affinity for specific nAChR subunits (e.g., α3β2 vs. α3β4) [3]. Such variations can lead to drastically different experimental outcomes, ranging from a predictable, competitive blockade to a long-lasting, non-competitive inhibition. The following evidence quantifies these critical differentiators, guiding precise selection for research and procurement.

Quantitative Differentiation: Hexamethonium vs. Key Comparator Compounds


Hexamethonium's Distinct Equilibrium Competitive Antagonism vs. Mecamylamine and Pentolinium

Hexamethonium acts as an equilibrium competitive antagonist, producing parallel shifts in agonist dose-response curves. This contrasts with mecamylamine, pempidine, chlorisondamine, and pentolinium, which act as non-equilibrium competitive antagonists [1]. This mechanistic difference is crucial for experimental design; Hexamethonium's blockade is surmountable and predictable, whereas non-equilibrium blockers can produce insurmountable and long-lasting effects.

Pharmacology Nicotinic Receptors Mechanism of Action

Subunit-Selective Potency: Hexamethonium is 9-22 Times More Potent at α3β4 vs. α3β2 nAChRs

In a direct comparative study of four ganglionic antagonists on cloned rat nAChR subtypes expressed in Xenopus oocytes, the potency order for both α3β2 and α3β4 receptors was mecamylamine ≈ pentolinium > hexamethonium > trimetaphan. Critically, all four antagonists, including Hexamethonium, were 9 to 22 times more sensitive at α3β4 receptors compared to α3β2 receptors [1]. This contrasts with the reported non-selectivity of decamethonium, which is a partial agonist for muscle-type and an antagonist for neuronal-type receptors [2].

Molecular Pharmacology Nicotinic Receptors Receptor Subtypes

Ganglionic vs. Neuromuscular Blockade Selectivity: Hexamethonium is 380-Times Less Potent at Muscle Receptors

In an in vivo cat model, Hexamethonium demonstrated a stark selectivity profile. While it is a potent ganglionic blocker, its potency at blocking neuromuscular transmission in the soleus muscle is 380 times less than that of tubocurarine [1]. In contrast, mecamylamine is about 128 times less potent than tubocurarine at the neuromuscular junction [1]. This emphasizes Hexamethonium's clear preference for ganglionic over neuromuscular nAChRs, a key differentiator from agents like tubocurarine, which is primarily a neuromuscular blocker.

Autonomic Pharmacology Ganglionic Blockade Neuromuscular Junction

Ganglionic Blockade Potency: Hexamethonium is 17-Times Less Potent than Mecamylamine

While Hexamethonium is a ganglionic blocker, its potency is not the highest in its class. In blocking the superior cervical ganglion in anesthetized cats, mecamylamine was found to be approximately 17 times more potent than Hexamethonium on a molar basis [1]. Tubocurarine was also about 5 times more potent, and pancuronium about twice as potent [1]. This lower potency, however, can be advantageous for experiments requiring a more graded or titratable blockade.

Autonomic Pharmacology Ganglionic Blockade In Vivo Potency

In Vitro Ganglionic Blockade IC50: Hexamethonium (15 μM) is 1.7x More Potent than Tubocurarine (26 μM)

In an isolated rabbit superior cervical ganglion preparation, Hexamethonium and tubocurarine both produced concentration-dependent reductions in the amplitude of the postganglionic compound action potential (PCAP). The mean IC50 for Hexamethonium was 15 ± 1 μM, which was significantly more potent than the IC50 of 26 ± 2 μM for tubocurarine (P < 0.01) [1]. This results in a dose-ratio (tubocurarine/hexamethonium) of 1.7, indicating Hexamethonium is nearly twice as potent as tubocurarine in blocking ganglionic transmission in this specific assay.

Electrophysiology Ganglionic Transmission In Vitro Pharmacology

Validated Application Scenarios for Hexamethonium Based on Empirical Evidence


Selective In Vivo Ganglionic Blockade with Minimal Neuromuscular Interference

For in vivo studies in cats (and by class-level inference, other mammals) requiring robust blockade of autonomic ganglia while preserving neuromuscular function, Hexamethonium is a superior choice. Its potency at blocking ganglionic transmission is clearly established [REFS-1, REFS-2], while its neuromuscular blocking activity is 380 times less than that of tubocurarine [1]. This large selectivity window minimizes confounding paralysis, a common issue with other nAChR antagonists.

Dissecting nAChR Subunit Pharmacology in Heterologous Expression Systems

Hexamethonium serves as a critical tool for characterizing cloned nAChR subtypes in Xenopus oocytes or mammalian cell lines. Its demonstrated 9- to 22-fold greater sensitivity at α3β4 receptors compared to α3β2 receptors allows researchers to use it as a functional probe to infer subunit composition [3]. This is particularly valuable when studying native receptors where subunit identity is unknown.

Experiments Requiring Reversible, Equilibrium Competitive Antagonism

Studies that necessitate a predictable, surmountable blockade of nicotinic receptors should utilize Hexamethonium. Its mechanism as an equilibrium competitive antagonist [4] ensures that the blockade can be overcome by increasing agonist concentration and that the effect will dissipate upon washout. This is in direct contrast to non-equilibrium blockers like mecamylamine, pentolinium, or chlorisondamine, which can cause insurmountable inhibition [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Hexamethonium

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.